molecular formula C8H9Cl2NO B8360354 4-Chloro-3-(2-chloro-ethoxy)-phenylamine

4-Chloro-3-(2-chloro-ethoxy)-phenylamine

Cat. No. B8360354
M. Wt: 206.07 g/mol
InChI Key: MPTCJIJUPMQPSB-UHFFFAOYSA-N
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Patent
US07531553B2

Procedure details

To an argon-degassed solution of 1-chloro-2-(2-chloro-ethoxy)-4-nitro-benzene (2.9 g, <12.5 mmol due to contamination) in EtOAc (50 mL) was added 10% by weight Pd/C (1 g). The reaction was stirred under H2 for 18 h then filtered through Celite® and concentrated in vacuo to yield the title compound contaminated by the bromo adduct. MS (MH+)=206.1; Calc'd 206.07 for C8H9Cl2NO.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[O:11][CH2:12][CH2:13][Cl:14]>CCOC(C)=O.[Pd]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[O:11][CH2:12][CH2:13][Cl:14]

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])OCCCl
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under H2 for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)N)OCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.